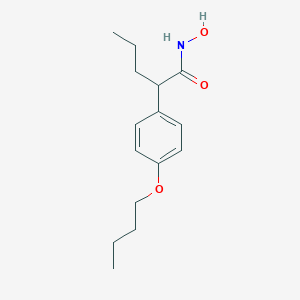
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of hydroxamic acid and is characterized by the presence of a butoxyphenyl group and a propyl group attached to the acetohydroxamic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- typically involves the reaction of 4-butoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted hydroxamic acids.
Aplicaciones Científicas De Investigación
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- involves its ability to chelate metal ions, thereby inhibiting metalloproteases. It also exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes. The compound interacts with molecular targets such as histone deacetylases, leading to changes in gene expression and cellular functions .
Comparación Con Compuestos Similares
Bufexamac: Another hydroxamic acid derivative with anti-inflammatory properties.
N-hydroxybenzamide: A simpler hydroxamic acid with similar chelating properties.
Hydroxamic acid: The parent compound with a wide range of biological activities.
Uniqueness: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is unique due to the presence of the butoxyphenyl and propyl groups, which enhance its lipophilicity and biological activity compared to simpler hydroxamic acids .
Propiedades
Número CAS |
15560-25-5 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2-(4-butoxyphenyl)-N-hydroxypentanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-11-19-13-9-7-12(8-10-13)14(6-4-2)15(17)16-18/h7-10,14,18H,3-6,11H2,1-2H3,(H,16,17) |
Clave InChI |
XQTREDVXSGVXPT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)C(=O)NO |
SMILES canónico |
CCCCOC1=CC(=C(C=C1)CC(=O)NO)CCC |
Key on ui other cas no. |
15560-25-5 |
Sinónimos |
2-(p-Butoxyphenyl)valerohydroxamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















